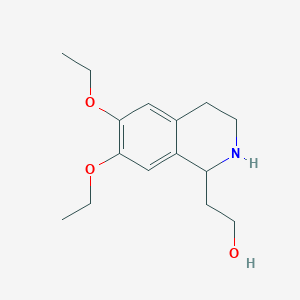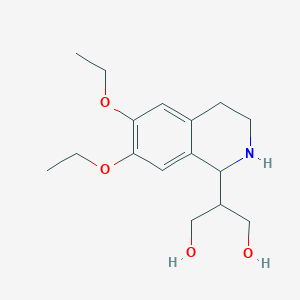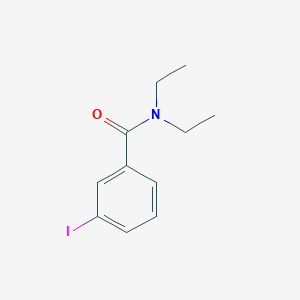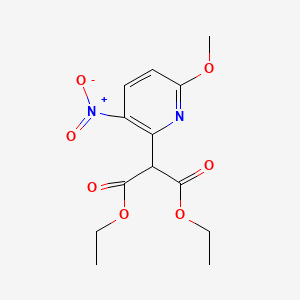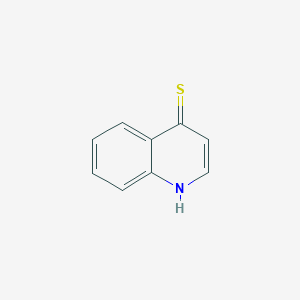
4(1H)-Quinolinethione
Übersicht
Beschreibung
This would involve providing a basic overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including any reactions involved, the reagents used, and the conditions required.Molecular Structure Analysis
This would involve examining the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products formed.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Chemical Reagents and Metal Ion Detection : 2(1H)-quinolinethione derivatives, including iso-Amyl 1, 2-dihydro-2-thioxo-4-quinolinecarboxylate (ATQ), have been synthesized and used for the potentiometric titration of silver ions. These derivatives have shown potential in detecting metal ions like silver, providing a method for precise and sensitive measurement of these ions in various samples (Nakano et al., 1980).
Nonlinear Optical (NLO) Research : Quinoline and its derivatives, including those related to 4(1H)-Quinolinethione, have been studied for their nonlinear optical properties. These studies involve the synthesis of novel quinoline-based derivatives and assessing their electronic and NLO properties using density functional theory (DFT) calculations. Such research suggests potential applications in technology-related areas (Khalid et al., 2019).
Protein Kinase Inhibitors : Derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione have been synthesized and evaluated as protein kinase inhibitors. These compounds have shown significant inhibitory activity against various kinases, suggesting potential applications in the treatment of cancer and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).
Herbicidal Activity : Quinoline derivatives, specifically triketone-quinoline hybrids, have been synthesized and shown to exhibit potent herbicidal activity. These compounds act as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors and show broad-spectrum weed control potential, highlighting their applicability in agricultural sciences (Wang et al., 2015).
Cancer Drug Discovery : Quinoline and its derivatives are widely recognized in cancer drug discovery due to their broad spectrum of biological activities, including anticancer properties. The synthetic versatility of quinoline allows the generation of diverse derivatives, which have been explored for their mechanisms of action and specific activities against various cancer drug targets (Solomon & Lee, 2011).
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.
Eigenschaften
IUPAC Name |
1H-quinoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYCCMJSURLMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901675 | |
| Record name | NoName_811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Quinolinethione | |
CAS RN |
76076-27-2 | |
| Record name | 4(1H)-Quinolinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076076272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Quinolinethione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Quinolinethione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ34MT6QVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



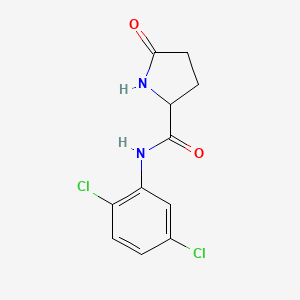
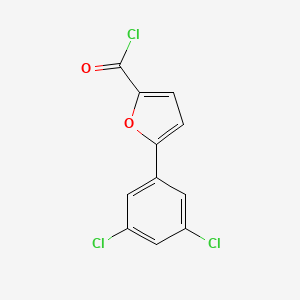
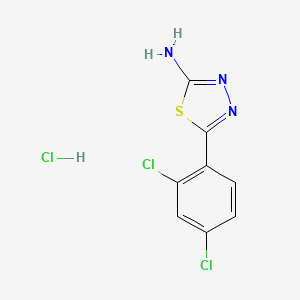
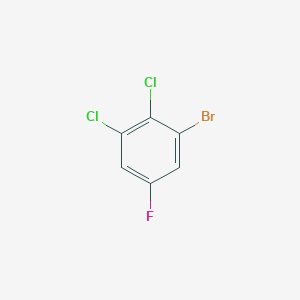
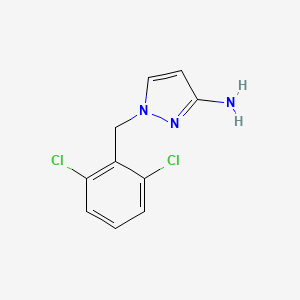
![10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid](/img/structure/B3025384.png)
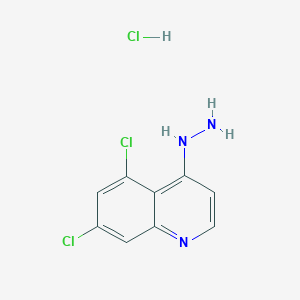
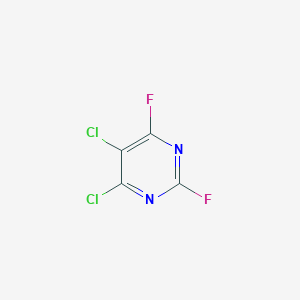
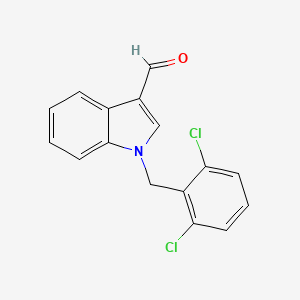
![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)
